2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one

Drug discovery Physicochemical profiling Lead optimization

2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one (CAS 1420791-34-9) is a partially saturated benzofuranone derivative bearing a 2-methyl substituent on the furan ring and a trifluoromethyl group at the 6-position of the cyclohexenone moiety. With a molecular formula of C10H9F3O2 and molecular weight of 218.17 g/mol, this compound belongs to the 6,7-dihydrobenzofuran-4(5H)-one scaffold family—a privileged framework recognized for its presence in natural products and its utility as a versatile intermediate for synthesizing compounds with diverse biological applications.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B11787197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)CC(CC2=O)C(F)(F)F
InChIInChI=1S/C10H9F3O2/c1-5-2-7-8(14)3-6(10(11,12)13)4-9(7)15-5/h2,6H,3-4H2,1H3
InChIKeyJOBGRBCGAAXBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one: Physicochemical Profile and Scaffold Context for Sourcing Decisions


2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one (CAS 1420791-34-9) is a partially saturated benzofuranone derivative bearing a 2-methyl substituent on the furan ring and a trifluoromethyl group at the 6-position of the cyclohexenone moiety . With a molecular formula of C10H9F3O2 and molecular weight of 218.17 g/mol, this compound belongs to the 6,7-dihydrobenzofuran-4(5H)-one scaffold family—a privileged framework recognized for its presence in natural products and its utility as a versatile intermediate for synthesizing compounds with diverse biological applications [1]. The combination of the electron-withdrawing CF3 group and the 2-methyl substitution pattern creates a specific electronic and steric environment that distinguishes this compound from its regioisomeric and non-fluorinated analogs, making it a targeted choice for structure-activity relationship (SAR) exploration and lead optimization programs [2].

Why 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one Cannot Be Replaced by In-Class Analogs Without Validation


Generic substitution among 6,7-dihydrobenzofuran-4(5H)-one analogs carries quantifiable risk because the position of the methyl substituent (C2 vs. C3) and the presence versus absence of the trifluoromethyl group each produce distinct lipophilicity, electronic, and steric profiles that directly impact downstream reactivity and biological recognition [1]. The 2-methyl regioisomer places the electron-donating methyl group directly on the furan ring adjacent to the ring oxygen, modulating the electron density of the enol ether system differently than the 3-methyl analog (CAS 1420793-41-4) where the methyl group is positioned on the olefinic carbon . Furthermore, replacement of the CF3 group with –H (CAS 50615-16-2) results in a substantial drop in lipophilicity (ΔlogP ~0.9–1.1 units) and removes the electron-withdrawing influence that polarizes the cyclohexenone carbonyl, altering both pharmacokinetic surrogate properties and the reactivity of the ketone toward nucleophilic derivatization . These physicochemical differences are not interchangeable without re-optimization of synthetic routes or biological assays.

2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one: Quantitative Differentiation Evidence for Procurement Evaluation


Lipophilicity Enhancement: CF3-Containing Analog vs. Non-Fluorinated 2-Methyl Parent Scaffold

Introduction of the trifluoromethyl group at the 6-position substantially increases calculated lipophilicity relative to the non-fluorinated 2-methyl-6,7-dihydrobenzofuran-4(5H)-one (CAS 50615-16-2). The baseline scaffold without CF3 has a reported LogP of 2.107 (chem960) and an XLogP3-AA of 1.5 (PubChem) [1]. Applying the well-established Hansch-Leo π constant for aromatic/alicyclic CF3 (π ≈ 0.88), the estimated LogP of the target compound is approximately 2.4–3.0 [2]. For context, the structurally related 6-(trifluoromethyl)-2,3-dihydrobenzofuran (CAS 1391072-82-4) has a measured LogP of 2.8 [3], corroborating that CF3 incorporation adds ~0.7–1.1 log units to the partition coefficient. This lipophilicity increment is directly relevant to membrane permeability predictions and the compound's suitability as a fragment or building block where balanced hydrophobicity is required [2].

Drug discovery Physicochemical profiling Lead optimization

Regiochemical Differentiation: 2-Methyl vs. 3-Methyl Substitution Impacts Electronic Environment of the Furan Ring

The position of the methyl substituent on the dihydrobenzofuranone core is a critical determinant of electronic distribution. In 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one (target), the methyl group is attached at C2 of the furan ring, directly adjacent to the ring oxygen. This places the electron-donating methyl group in conjugation with the enol ether oxygen, increasing electron density on the furan ring and modulating its reactivity in electrophilic substitution and cycloaddition reactions [1]. By contrast, in the 3-methyl regioisomer (CAS 1420793-41-4), the methyl group resides on the olefinic carbon of the furan ring, creating a different electronic topology . The SMILES notation for the target (Cc1cc2c(o1)CC(C(F)(F)F)CC2=O, from chemsrc ) confirms the 2-methyl connectivity, while the 3-methyl isomer shows O=C1CC(C(F)(F)F)CC2=C1C(C)=CO2 . This regiochemical distinction is non-trivial: literature precedent in related benzofuranone systems demonstrates that 2-substituted vs. 3-substituted analogs can exhibit divergent biological activity profiles and synthetic reactivity, necessitating explicit specification during procurement for SAR campaigns [1].

Medicinal chemistry SAR studies Synthetic methodology

Electron-Withdrawing Effect of CF3 on Ketone Carbonyl: Implications for Derivatization Reactivity

The 6-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (–I) on the cyclohexenone ring, increasing the electrophilicity of the C4 ketone carbonyl. This polarization is absent in the non-fluorinated 2-methyl analog (CAS 50615-16-2) and differs in magnitude from the 3-trifluoromethyl analog (CAS 270084-11-2) where the CF3 group is attached directly to the furan ring rather than the saturated ring [1]. The enhanced carbonyl electrophilicity conferred by the 6-CF3 group predicts higher reactivity toward nucleophilic addition (e.g., hydrazine hydrate for cinnoline-4-carboxamide formation, as demonstrated for the broader 6,7-dihydrobenzofuran-4(5H)-one scaffold [2]), and toward oxime/oxime ether formation—a derivatization pathway validated in 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one systems where oxime ethers showed H+/K+-ATPase inhibitory activity with IC50 values of 2.0–30.0 μM [3]. While no direct kinetic data exist for the target compound itself, the predictable electronic influence of the 6-CF3 group on the ketone enables rational selection of this building block when enhanced carbonyl reactivity or altered reduction potential is desired relative to non-fluorinated or differently substituted analogs.

Synthetic chemistry Building block reactivity Derivatization

Vendor-Documented Purity and Batch Quality: Comparison of Available Supply Sources

Multiple vendors supply 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one at certified purity levels of 97–98% . MolCore (Leyan) lists the compound at 98% purity (product #1666057) , Chemenu lists it at 97% (catalog #CM503652) , and Bidepharm offers the regioisomer 3-methyl analog (CAS 1420793-41-4) at 97% with batch-specific QC documentation including NMR, HPLC, and GC . The target compound (CAS 1420791-34-9) is explicitly differentiated from the 3-methyl regioisomer (CAS 1420793-41-4) in vendor catalogs, confirming that both regioisomers are commercially available as distinct products with independent purity specifications . Storage specifications are uniform across suppliers: sealed, dry conditions at 2–8°C . The availability of batch-level analytical certificates (NMR, HPLC) from suppliers such as Bidepharm for the analogous 3-methyl compound suggests that similar documentation can be requested for the target compound, enabling procurement teams to verify structural identity and purity prior to use in critical synthetic or biological workflows.

Chemical procurement Quality assurance Analytical characterization

Scaffold Validation in Bioactive Molecule Synthesis: 6,7-Dihydrobenzofuran-4(5H)-ones as Recognized Privileged Intermediates

The 6,7-dihydrobenzofuran-4(5H)-one scaffold is explicitly recognized in the peer-reviewed literature as a privileged framework present in natural products and as an important intermediate for preparing synthetic compounds with diverse biological applications [1]. This scaffold has been successfully elaborated into pharmacologically active molecules including H+/K+-ATPase inhibitors (2-phenyl oxime ether derivatives, IC50 2.0–30.0 μM vs. omeprazole as comparator) [2] and antiviral agents targeting human DHODH (e.g., DD264 / 3-(3-chlorophenyl)-6,7-dihydrobenzofuran-4(5H)-one, which demonstrated broad-spectrum antiviral activity against measles, chikungunya, West Nile, and RSV viruses) [3]. While these specific activities are associated with 2-aryl-substituted analogs rather than the 2-methyl-6-CF3 variant, they establish the scaffold's tractability for generating biologically active derivatives. The target compound's unique substitution pattern (2-methyl + 6-CF3) provides an unexplored vector for SAR expansion within this validated scaffold class, offering distinct steric and electronic properties compared to the 2-phenyl or 2-aryl analogs that dominate the published literature [1][2].

Medicinal chemistry Natural product synthesis Drug intermediate

Synthetic Accessibility and Derivatization Versatility: Enabling Downstream Chemistry at the Ketone and Furan Positions

The 6,7-dihydrobenzofuran-4(5H)-one scaffold has established synthetic accessibility via multiple routes: enzyme/Lewis acid-catalyzed domino reactions from 2,5-dimethylfuran and 1,3-cyclohexanediones [1], Rh(III)-catalyzed C–H annulation of 2-diazo-1,3-diketones [2], and microwave-accelerated three-component condensation strategies [3]. The target compound's specific substitution pattern (2-methyl on furan, 6-CF3 on cyclohexenone) can be conceptually accessed by employing 2-methylfuran or 2,5-dimethylfuran as the furan component and a 4-(trifluoromethyl)cyclohexane-1,3-dione as the 1,3-dicarbonyl partner in these established methodologies [1]. The ketone at C4 is the primary site for derivatization (oxime formation, hydrazone condensation, reductive amination), while the 2-methylfuran moiety remains available for electrophilic substitution or oxidative transformations [2][3]. This dual reactivity—a derivatizable ketone combined with a substituted furan ring bearing the electron-withdrawing 6-CF3 group—provides a differentiated synthetic handle compared to analogs where either the CF3 group is absent or the methyl group is at C3, which would alter the furan ring's reactivity profile.

Synthetic chemistry Building block Derivatization

Evidence-Backed Application Scenarios for 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one in Research and Industrial Sourcing


Medicinal Chemistry SAR Expansion: Exploring the 2-Methyl, 6-CF3 Vector in a Validated Scaffold

Procurement of this compound is most strongly justified for medicinal chemistry teams conducting systematic SAR exploration of the 6,7-dihydrobenzofuran-4(5H)-one scaffold. While the scaffold class has demonstrated bioactivity in anti-ulcer (H+/K+-ATPase inhibition, IC50 2.0–30.0 μM) [1] and antiviral (DHODH inhibition) contexts, these activities have been reported exclusively for 2-aryl-substituted analogs. The 2-methyl-6-CF3 substitution pattern is absent from the published SAR literature, representing an unexplored vector for probing structure-activity relationships. The compound's enhanced lipophilicity (estimated LogP ~2.4–3.0 vs. ~1.5–2.1 for the non-fluorinated scaffold) may improve membrane permeability, making it a rational choice for programs requiring balanced hydrophobicity. Procurement with verified regioisomeric purity (confirming 2-methyl, not 3-methyl connectivity) and batch analytical documentation (NMR, HPLC) is essential to ensure SAR reproducibility.

Synthetic Methodology Development: Leveraging the Polarized Ketone for Chemoselective Derivatization

The 6-CF3 group's electron-withdrawing inductive effect polarizes the C4 ketone carbonyl, making this compound a valuable substrate for developing chemoselective transformations at the ketone in the presence of the furan ring [1]. Researchers investigating nucleophilic addition, oxime/oxime ether formation, or reductive amination methodologies can exploit the enhanced electrophilicity conferred by the 6-CF3 group, which is absent in the non-fluorinated 2-methyl analog (CAS 50615-16-2) . The compound also serves as a mechanistic probe for studying the influence of remote electron-withdrawing groups on cyclohexenone reactivity, with the saturated 6,7-dihydro ring system eliminating aromatic conjugation effects that would complicate interpretation in fully aromatic benzofuran analogs.

Building Block for Fluorinated Heterocycle Libraries in Agrochemical Discovery

Trifluoromethyl-substituted dihydrobenzofuran derivatives have been disclosed as insecticidal, acaricidal, and nematicidal compounds in patent literature [1]. The target compound's combination of a 2-methylfuran and 6-CF3-cyclohexenone core aligns with the structural motifs claimed in agrochemical patent families (e.g., WO2014023532 and related filings describing dihydrobenzofuran derivatives with CF3 substituents) [1]. For agrochemical discovery groups building fluorinated heterocycle screening libraries, this compound provides a differentiated scaffold that can be diversified at the ketone (oxime ethers, hydrazones) or further functionalized on the furan ring, offering access to chemical space distinct from the 2-aryl analogs more commonly explored in pharmaceutical contexts .

Reference Standard for Regioisomer Identification in Analytical Method Development

Given the commercial availability of both 2-methyl (CAS 1420791-34-9) and 3-methyl (CAS 1420793-41-4) regioisomers as distinct products, procurement of the authentic 2-methyl-6-CF3 compound serves as an essential reference standard for developing HPLC, GC, or NMR methods capable of resolving these positional isomers [1]. This is particularly relevant for quality control laboratories and process chemistry groups that must verify the regioisomeric integrity of synthetic intermediates or final products. The compound's distinct SMILES string (Cc1cc2c(o1)CC(C(F)(F)F)CC2=O) and chromatographic behavior relative to the 3-methyl isomer can be used to validate analytical methods and establish retention time/spectral fingerprint libraries for in-process control.

Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.